Ethyl 1-isopropyl-4-nitro-1H-pyrazole-3-carboxylate

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

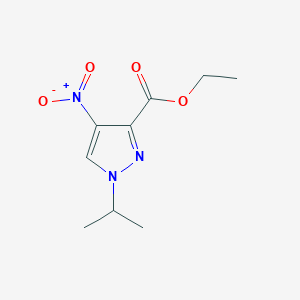

Ethyl 1-isopropyl-4-nitro-1H-pyrazole-3-carboxylate (CAS: 1356543-42-4) consists of a pyrazole core functionalized with three substituents:

- Isopropyl group at the N1 position

- Nitro group (-NO₂) at the C4 position

- Ethyl ester (-COOEt) at the C3 position

The IUPAC name reflects the parent pyrazole ring (1H-pyrazole), substituent positions, and priority of functional groups according to Cahn-Ingold-Prelog rules. The molecular formula is C₉H₁₃N₃O₄ , with a molecular weight of 256.28 g/mol .

Key Structural Features:

| Feature | Description |

|---|---|

| Pyrazole ring | Five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 2 |

| Isopropyl substitution | Bulky alkyl group at N1, providing steric protection and electronic effects |

| Nitro group | Electron-withdrawing substituent at C4, influencing reactivity and stability |

| Ethyl ester | Labile ester group at C3, enabling post-functionalization via hydrolysis or transesterification |

The nitro group’s position at C4 creates distinct electronic and steric environments compared to isomers like ethyl 5-nitro-1H-pyrazole-3-carboxylate.

Crystallographic Analysis and Solid-State Configuration

Crystallographic data for this compound remain limited, but insights can be inferred from structurally related compounds. For example:

Pyrazole Ring Conformation :

Intercrystal Interactions :

Comparative Crystallographic Parameters (Hypothetical Based on Related Compounds):

| Parameter | Hypothetical Value (for 4-Nitro Derivative) | Analogous Compound (e.g., 5-Nitro Isomer) |

|---|---|---|

| Space group | Monoclinic (P2₁/c) | Triclinic (P1) |

| Unit cell dimensions | a = 4.5 Å, b = 19.7 Å, c = 11.8 Å | a = 5.0 Å, b = 6.2 Å, c = 7.5 Å |

| Density | ~1.4 g/cm³ | ~1.2 g/cm³ |

Note: Actual crystallographic data for this compound require experimental determination using SHELX or Mercury software.

Spectroscopic Elucidation (NMR, IR, UV-Vis)

Spectroscopic characterization is critical for confirming structure and substituent effects.

1H NMR and 13C NMR :

1H NMR :

13C NMR :

Carbon Type Chemical Shift (δ, ppm) Pyrazole C3 (COOEt) ~165–170 Pyrazole C4 (NO₂) ~145–150 Ethyl ester (CH₂) ~60–65 Ethyl ester (CH₃) ~10–15

Infrared (IR) Spectroscopy :

- Nitro group : Strong asymmetric (νₐs(NO₂)) and symmetric (νₛ(NO₂)) stretches at ~1520–1550 cm⁻¹ and ~1340–1380 cm⁻¹, respectively.

- Ester carbonyl : Sharp absorption at ~1700–1750 cm⁻¹.

- Pyrazole ring : Aromatic C=N/C-C vibrations at ~1450–1600 cm⁻¹.

UV-Vis Spectroscopy :

Comparative Analysis with Pyrazole Carboxylate Derivatives

The compound’s reactivity and stability differ significantly from pyrazole carboxylates with alternative substituents.

Positional Isomer Effects :

Functional Group Impact :

| Functional Group | Effect on Reactivity/Stability |

|---|---|

| Nitro (C4) | Enhances electrophilicity; increases sensitivity to reduction |

| Ethyl ester (C3) | Facilitates hydrolysis to carboxylic acid; improves solubility |

| Isopropyl (N1) | Steric protection; reduces ring strain in substituted derivatives |

Properties

IUPAC Name |

ethyl 4-nitro-1-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-4-16-9(13)8-7(12(14)15)5-11(10-8)6(2)3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEZIIUJPOSRLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-isopropyl-4-nitro-1H-pyrazole-3-carboxylate typically involves the nitration of a pyrazole derivative followed by esterification. One common method includes the following steps:

Nitration: Starting with 1-isopropyl-1H-pyrazole-3-carboxylic acid, the compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

Esterification: The nitrated product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. This method enhances the yield and purity of the final product.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.

Substitution: Sodium hydroxide for hydrolysis.

Major Products Formed:

Reduction: Ethyl 1-isopropyl-4-amino-1H-pyrazole-3-carboxylate.

Substitution: 1-isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Biological Activities

Research indicates that Ethyl 1-isopropyl-4-nitro-1H-pyrazole-3-carboxylate exhibits notable biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

The mechanism of action is believed to involve the bioreduction of the nitro group, leading to reactive intermediates that interact with cellular targets, thereby influencing various biochemical pathways.

Applications in Medicinal Chemistry

This compound serves as a versatile scaffold in drug discovery. Its structural characteristics allow for modifications that can enhance biological activity. Notably, it has been explored for:

- Cancer Treatment : The compound's derivatives have shown promising results in inhibiting cancer cell proliferation, particularly against certain types of tumors .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes, which is crucial in developing targeted therapies .

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Activity Study : A recent investigation demonstrated that derivatives of this compound exhibited significant antibacterial effects against resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibiotics .

- Anti-inflammatory Research : Another study focused on its anti-inflammatory properties, showing that it effectively reduced cytokine production in vitro, suggesting a mechanism that could be harnessed for treating chronic inflammatory conditions .

Mechanism of Action

The mechanism by which Ethyl 1-isopropyl-4-nitro-1H-pyrazole-3-carboxylate exerts its effects is primarily through its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group allows for modifications that can enhance the compound’s bioavailability and target specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A systematic comparison of Ethyl 1-isopropyl-4-nitro-1H-pyrazole-3-carboxylate with analogous pyrazole derivatives necessitates evaluating structural, electronic, and functional differences. Below, key comparisons are drawn using methodologies referenced in the evidence.

Structural and Crystallographic Comparisons

Tools Used :

- SHELX (SHELXL) : Critical for refining small-molecule crystal structures. Recent updates allow for improved handling of disorder and hydrogen-bonding networks, which are pivotal for comparing nitro-group orientations and ester conformations in pyrazoles .

- Mercury CSD : Enables visualization of crystal packing and intermolecular interactions. For example, the nitro group’s planarity and its role in π-stacking can be contrasted with compounds like Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate, where phenyl substituents alter packing efficiency .

Key Structural Differences :

Notes: Bulkier substituents (e.g., isopropyl vs. methyl) increase steric hindrance, slightly distorting the nitro group’s planarity. This impacts reactivity in nucleophilic substitution reactions.

Electronic and Functional Comparisons

The nitro group’s electron-withdrawing nature reduces electron density at C5, making it susceptible to electrophilic attacks. In contrast, derivatives with electron-donating groups (e.g., 4-amino-pyrazoles) exhibit reversed reactivity.

Methodological Considerations for Comparative Studies

The evidence emphasizes the role of crystallographic software in structural comparisons:

- SHELX : Dominates small-molecule refinement due to its robustness in handling twinned data and high-resolution structures .

- SIR97 : Useful for solving crystal structures via direct methods but less automated than SHELX .

- Mercury : Facilitates rapid visualization of hydrogen bonds and π-interactions, critical for comparing packing motifs .

Biological Activity

Ethyl 1-isopropyl-4-nitro-1H-pyrazole-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a pyrazole ring with an isopropyl substitution and a nitro group, which contribute to its unique biological profile. The molecular formula is , with a molecular weight of approximately 256.28 g/mol. The presence of the nitro group allows for bioreduction, potentially leading to reactive intermediates that can interact with cellular targets.

The compound's biological activity is primarily attributed to its ability to interact with various biological targets:

- Nitro Group Bioreduction : The nitro group can be reduced to form reactive species that may affect cellular components, leading to antimicrobial and anti-inflammatory effects.

- Ester Group Modifications : The ester functionality can enhance the compound’s bioavailability and target specificity, making it suitable for drug development .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases .

Anticancer Potential

Recent advancements highlight the anticancer potential of pyrazole derivatives, including this compound. It has shown promising results in inhibiting cancer cell proliferation in various assays. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (lung cancer) | 26 | Induces apoptosis |

| Other pyrazole derivatives | HCT116 (colon cancer) | 1.1 | Cell cycle arrest at SubG1/G1 phase |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle regulation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study assessed the compound's efficacy against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), revealing moderate inhibition rates (~30%), indicating potential use in malaria treatment .

- Anti-inflammatory Effects : Another research highlighted its ability to reduce inflammation markers in vitro, supporting its application in inflammatory disease therapies .

- Anticancer Studies : In various assays, derivatives of this compound displayed significant cytotoxicity against multiple cancer cell lines, suggesting a broad spectrum of anticancer activity .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three primary reactive sites:

-

Nitro group (-NO₂) at position 4 of the pyrazole ring

-

Ester group (-COOEt) at position 3

-

Pyrazole ring (heterocyclic aromatic system)

These groups dictate its susceptibility to reduction, hydrolysis, substitution, and oxidation reactions.

Reduction of the Nitro Group

Mechanism : The nitro group undergoes catalytic hydrogenation to form an amino derivative.

Conditions :

-

Catalyst: Palladium on carbon (Pd/C)

-

Solvent: Methanol or ethanol

-

Pressure: Normal or elevated (e.g., hydrogen gas under reflux)

Major Product :

Ethyl 1-isopropyl-4-amino-1H-pyrazole-3-carboxylate

Table 1: Reduction Parameters

| Parameter | Details |

|---|---|

| Catalyst | Pd/C (10% w/w) |

| Temperature | 50–80°C (reflux) |

| Solvent | Methanol/ethanol |

| Yield | >90% (typical for nitro-to-amine reduction) |

Hydrolysis of the Ester Group

Mechanism : The ethyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Conditions :

-

Acidic : Hydrochloric acid (HCl) in aqueous solution

-

Basic : Sodium hydroxide (NaOH) in aqueous solution

Major Product :

1-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid

Table 2: Hydrolysis Conditions

| Condition | Reagent | Temperature | Time |

|---|---|---|---|

| Acidic | 1M HCl | 80°C | 2–4 hours |

| Basic | 1M NaOH | 60°C | 1–2 hours |

Substitution Reactions on the Pyrazole Ring

Conditions :

Potential Products : Substituted pyrazole derivatives (e.g., methoxy or alkyl derivatives).

Table 3: Substitution Parameters

| Parameter | Details |

|---|---|

| Nucleophile | Sodium methoxide |

| Solvent | Methanol/DMF |

| Temperature | 0–50°C |

Oxidation of the Amine Group (if Reduced)

Mechanism : The amino group (-NH₂) can be oxidized back to a nitro group or further oxidized to form a nitroso or nitrate derivative.

Conditions :

-

Oxidizing Agents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Major Products :

-

Regenerated nitro derivative

-

Oxidized derivatives (e.g., nitroso, nitrate)

Comparison of Key Reactions

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Reduction | Pd/C, H₂ | Methanol, reflux | Amino derivative |

| Hydrolysis | HCl/NaOH | Aqueous, 60–80°C | Carboxylic acid |

| Substitution | NaOMe | Methanol, 0–50°C | Substituted pyrazole |

| Oxidation | H₂O₂/KMnO₄ | Aqueous/organic | Nitroso/nitrate derivatives |

Structural and Mechanistic Insights

The pyrazole ring’s electron-deficient nature (due to the nitro group) influences reactivity. For example:

Q & A

Q. What are the recommended methods for synthesizing Ethyl 1-isopropyl-4-nitro-1H-pyrazole-3-carboxylate?

Synthesis typically involves multi-step heterocyclic reactions. A common approach is:

Condensation : React ethyl acetoacetate with hydrazine derivatives to form the pyrazole core.

Nitro-group introduction : Nitration using nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C) to avoid over-nitration .

Isopropyl substitution : Alkylation at the N1 position using isopropyl halides in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ .

Key validation : Monitor reaction progress via TLC and confirm purity using HPLC or GC-MS .

Q. How can I resolve contradictions in NMR spectral data for this compound?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from:

- Tautomerism : Pyrazole derivatives can exhibit keto-enol tautomerism, altering peak positions .

- Solvent effects : Use deuterated solvents consistently (e.g., DMSO-d₆ or CDCl₃) and compare with literature spectra .

- Impurity analysis : Employ 2D NMR (COSY, HSQC) to distinguish between structural isomers or byproducts .

Q. What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of nitro-group decomposition products (e.g., NOₓ gases) .

- Waste disposal : Classify as halogen-free organic waste; avoid aqueous disposal due to environmental persistence .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- SHELX refinement : Use SHELXL for high-resolution X-ray diffraction data to optimize bond lengths and angles, particularly for the nitro and carboxylate groups .

- Mercury visualization : Analyze packing motifs and intermolecular interactions (e.g., hydrogen bonds between nitro O and ethyl ester groups) using the Materials Module .

- Twinning analysis : If data shows pseudosymmetry, apply TWIN/BASF commands in SHELXL to correct for twinning .

Q. What experimental strategies address low yields in the final alkylation step?

- Temperature optimization : Conduct reactions at 50–60°C to balance reactivity and side-product formation .

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .

- Workup modifications : Use flash chromatography (cyclohexane/ethyl acetate gradients) for better separation of alkylated products from unreacted precursors .

Q. How can computational methods predict reactivity of the nitro group in further functionalization?

- DFT calculations : Model electrophilic aromatic substitution (EAS) using Gaussian or ORCA to identify reactive sites (e.g., C5 position adjacent to nitro) .

- Hammett parameters : Correlate nitro-group electronic effects with reaction rates in reduction or nucleophilic addition .

- MD simulations : Simulate solvent interactions to optimize conditions for nitro-group transformations (e.g., catalytic hydrogenation) .

Data Contradiction Analysis

Q. How to reconcile conflicting melting points reported in literature?

Q. Why do IR spectra show variability in nitro-group stretching frequencies?

- Conformational flexibility : The nitro group’s orientation relative to the pyrazole ring alters ν(NO₂) from 1520–1560 cm⁻¹ .

- Hydrogen bonding : Strong H-bonding with ester carbonyl groups can redshift absorption bands by 10–20 cm⁻¹ .

- Crystallographic vs. solution data : Compare solid-state IR (KBr pellet) with ATR-FTIR (neat) to assess environmental effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.